molecular formula C19H18N2O2S2 B2897541 2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide CAS No. 2034508-64-8

2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B2897541
CAS No.: 2034508-64-8
M. Wt: 370.49
InChI Key: MIDOFKOQQLAVJM-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring, for example, is known to interact with various enzymes and receptors, potentially inhibiting or activating them . The exact pathways and molecular targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide apart is its unique combination of these three rings, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

2-phenyl-N-(4-thiophen-2-yloxan-4-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c22-17(15-13-25-18(20-15)14-5-2-1-3-6-14)21-19(8-10-23-11-9-19)16-7-4-12-24-16/h1-7,12-13H,8-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDOFKOQQLAVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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